Obaberine

Allergy & Inflammation Mast Cell Biology Bisbenzylisoquinoline SAR

Obaberine (CAS 1263-80-5) is a bisbenzylisoquinoline alkaloid belonging to the isoquinoline class, with the molecular formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.75 g/mol. It has been isolated from multiple plant families, notably Berberidaceae (Berberis iliensis) and Ranunculaceae (Thalictrum species).

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 1263-80-5
Cat. No. B073571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObaberine
CAS1263-80-5
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1
InChIKeyFBCXFKWMGIWMJQ-IHLOFXLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obaberine (CAS 1263-80-5): Baseline Chemical Identity and Pharmacological Profile for Bisbenzylisoquinoline Procurement


Obaberine (CAS 1263-80-5) is a bisbenzylisoquinoline alkaloid belonging to the isoquinoline class, with the molecular formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.75 g/mol [1]. It has been isolated from multiple plant families, notably Berberidaceae (Berberis iliensis) and Ranunculaceae (Thalictrum species) [1]. The compound possesses a head-to-head bisbenzylisoquinoline skeleton with four methoxy substituents and two N-methyl groups, placing it within the oxyacanthine structural sub-group [1]. Pharmacologically, obaberine has documented activity across several targets, including histamine release inhibition, antimalarial effects, dopamine receptor binding, and smooth muscle relaxant properties, establishing it as a multi-mechanism alkaloid scaffold distinct from simpler monobenzylisoquinoline analogs such as berberine [2].

Why Obaberine Cannot Be Interchanged with Other Bisbenzylisoquinoline Alkaloids Without Loss of Functional Specificity


Bisbenzylisoquinoline alkaloids share a common dimeric structural framework, yet small variations in O-methylation pattern, absolute configuration at C-1/C-1′, and diarylether bridge topology produce dramatic differences in biological activity [1]. Within the head-to-head subgroup alone, compounds differing by a single O-methyl group disposition—such as obaberine versus oxyacanthine—exhibit a complete functional dichotomy: obaberine is active in histamine release inhibition assays, while oxyacanthine is entirely inactive [1]. Similarly, antimalarial potency among co-occurring bisbenzylisoquinolines varies by more than 3-fold between obaberine and aromoline, despite both being isolated from the same botanical sources [2]. These structure-activity divergences mean that procurement specifications cannot rely on class-level identity alone; substitution with a structurally similar but functionally distinct analog will yield non-equivalent experimental outcomes and invalidate cross-study reproducibility.

Quantitative Differentiation Evidence for Obaberine Relative to Its Closest Structural and Pharmacological Analogs


Histamine Release Inhibition: Obaberine Is Active Whereas Its Closest Structural Analog Oxyacanthine Is Completely Inactive

In a direct head-to-head comparison within the same study, Nakamura et al. (1992) tested eleven bisbenzylisoquinoline alkaloids in an in vitro histamine release inhibition assay. Obaberine was ranked 6th among active compounds in potency order, following homoaromoline, aromoline, isotetrandrine, cepharanthine, and fangchinoline, but ahead of tetrandrine [1]. Critically, its closest structural analog, oxyacanthine—which differs from obaberine by the position of only one O-methyl group on the benzylisoquinoline dimer—was completely inactive, along with cepharanoline, berbamine, and cycleanine [1]. This qualitative activity gap (active vs. inactive) between two nearly identical molecules provides one of the clearest structure-activity differentiators in the bisbenzylisoquinoline class.

Allergy & Inflammation Mast Cell Biology Bisbenzylisoquinoline SAR

Antimalarial Potency: Obaberine Is Approximately 3-Fold More Potent than Aromoline In Vitro

Data compiled in the USDA Phytochemical Database from Rukunga and Simons (2006) enable a cross-study comparison of antimalarial IC50 values among bisbenzylisoquinoline alkaloids tested under comparable in vitro conditions. Obaberine exhibits an IC50 of 0.22–0.23 µg/mL against Plasmodium falciparum [1]. By contrast, aromoline—a bisbenzylisoquinoline alkaloid co-isolated with obaberine from multiple Berberidaceae and Menispermaceae species—has a reported antimalarial IC50 of 0.67 µg/mL (approximately 1/5 the potency of chloroquine as noted in the source) [2]. This represents an approximately 3-fold greater potency for obaberine relative to aromoline. It is noted that tetrandrine exhibits an IC50 of 0.16–0.18 µg/mL in the same dataset [3], indicating that obaberine occupies an intermediate potency tier within the class, superior to aromoline but modestly less potent than tetrandrine.

Antimalarial Drug Discovery Plasmodium falciparum Bisbenzylisoquinoline Alkaloids

HSV-1 Inhibition: Obaberine Exhibits Modest but Measurable Superiority Over Homoaromoline and Aromoline

A systematic compilation of antiviral natural products by Ben-Shabat et al. (2020) reports HSV-1 inhibitory concentrations for multiple bisbenzylisoquinoline alkaloids from a common original source. Obaberine yielded an IC50 of 14.8 µg/mL against HSV-1 [1]. In the same data compilation, homoaromoline—a bisbenzylisoquinoline alkaloid frequently co-occurring with obaberine in Thalictrum and Berberis species—showed an IC50 of 15.1 µg/mL, while aromoline was less potent at 20.4 µg/mL [1]. The difference between obaberine and homoaromoline is small (0.3 µg/mL) but directionally consistent. More notably, obaberine was more potent than several other class members including isotetrandrine (17.4 µg/mL), berbamine (17.4 µg/mL), thalrugosine (16.8 µg/mL), and obamegine (23.5 µg/mL) [1].

Antiviral Natural Products Herpes Simplex Virus Type 1 Bisbenzylisoquinoline Alkaloids

Dopamine Transporter Affinity: Obaberine Demonstrates Comparable Potency to the Reference Inhibitor Nomifensine at Striatal D2 Receptors

Protais et al. (1995) screened a diverse panel of isoquinoline alkaloids for inhibition of ³H-dopamine uptake by rat striatal synaptosomes and binding to D1 (³H-SCH 23390) and D2 (³H-raclopride) sites. Obaberine was among a small subset of bisbenzylisoquinoline alkaloids (together with dimethylgrisabine, antioquine, and isotetrandrine) that displayed affinities of the same order as the reference dopamine uptake inhibitors nomifensine, amineptine, and dexamphetamine [1]. Complementary data from GPCRdb (curated from ChEMBL) report obaberine's pIC50 values as 4.41 at the rat D1 receptor and 4.55 at the rat D2 receptor, corresponding to IC50 values of approximately 39 nM and 28 nM, respectively [2]. The majority of other isoquinoline alkaloids tested in the Protais et al. study showed low or no affinity for dopamine uptake, highlighting that meaningful dopaminergic activity is a restricted property within the bisbenzylisoquinoline subclass to which obaberine belongs [1].

Neuropharmacology Dopamine Transporter Antidepressant Discovery

High-Confidence Application Scenarios for Obaberine Based on Quantitatively Verified Differentiation Evidence


Mast Cell Degranulation and Histamine Release Studies Requiring an Active Bisbenzylisoquinoline Probe (Not Oxyacanthine)

Researchers investigating histamine release modulation should select obaberine over oxyacanthine as the bisbenzylisoquinoline probe of choice. The Nakamura et al. (1992) head-to-head study clearly demonstrates that oxyacanthine—structurally differing by only one O-methyl position—shows no detectable histamine release inhibitory activity, while obaberine is active [1]. Any experimental design requiring bisbenzylisoquinoline-class activity in mast cell or basophil degranulation assays must specify obaberine, as the procurement of oxyacanthine would yield a false-negative result. This is further supported by the uterus smooth muscle relaxant study [2] showing obaberine's intracellular mechanism of action in Ca²⁺-free conditions, which may be relevant to mast cell calcium signaling.

Antimalarial Screening Programs Prioritizing Potency Within the Bisbenzylisoquinoline Scaffold Class

For antimalarial hit discovery or lead optimization programs evaluating bisbenzylisoquinoline alkaloids against Plasmodium falciparum, obaberine (IC50 = 0.22–0.23 µg/mL) offers a quantifiable potency advantage over aromoline (IC50 = 0.67 µg/mL) [1]. Obaberine thus enables more sensitive dose-response characterization at lower compound consumption. While tetrandrine is marginally more potent (IC50 = 0.16–0.18 µg/mL) [1], obaberine's distinct O-methylation pattern may confer differential selectivity or physicochemical properties relevant to lead optimization. Procurement specifications should exclude aromoline when potency is the primary selection criterion, and should include obaberine as an intermediate-potency scaffold with a differentiated structure-activity relationship profile relative to tetrandrine.

Antiviral Natural Product Panels Targeting Herpes Simplex Virus Type 1 (HSV-1)

Investigators assembling bisbenzylisoquinoline alkaloid panels for HSV-1 inhibition screening can prioritize obaberine (IC50 = 14.8 µg/mL) over several in-class alternatives, including homoaromoline (15.1 µg/mL), aromoline (20.4 µg/mL), isotetrandrine (17.4 µg/mL), berbamine (17.4 µg/mL), and obamegine (23.5 µg/mL) based on data compiled by Ben-Shabat et al. (2020) [1]. Obaberine's consistent potency advantage across this comparator set—ranging from 2% to 37% lower IC50—justifies its selection as a representative bisbenzylisoquinoline for structure-activity relationship studies in antiviral natural product research.

Neuropharmacology Studies Targeting Dopaminergic Pathways with Bisbenzylisoquinoline Alkaloid Scaffolds

Obaberine is one of the very few bisbenzylisoquinoline alkaloids demonstrating nanomolar-range dopamine D2 receptor affinity (pIC50 = 4.55, IC50 ≈ 28 nM) [1] and dopamine uptake inhibition comparable to reference compounds such as nomifensine [2]. Researchers developing dopaminergic probes based on bisbenzylisoquinoline scaffolds should select obaberine as a starting template, as the majority of isoquinoline alkaloids tested in the Protais et al. (1995) study lacked meaningful dopaminergic activity. This restricted activity distribution within the class means that random substitution with a structurally similar bisbenzylisoquinoline will likely produce an inactive compound for dopaminergic target engagement.

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